molecular formula C11H16N2O5S B12318705 2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid

2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid

Cat. No.: B12318705
M. Wt: 288.32 g/mol
InChI Key: XWJBVGZSIAZDKJ-UHFFFAOYSA-N
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Description

Biotin is a water-soluble B-vitamin that serves as a coenzyme for carboxylase enzymes, which are involved in critical metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin Diacid retains the essential biochemical properties of biotin, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin Diacid can be synthesized through the chemical modification of biotin. One common method involves the reaction of biotin with lysine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of Biotin Diacid often involves microbial fermentation processes. Genetically engineered strains of microorganisms, such as Escherichia coli, are used to produce biotin, which is then chemically modified to obtain Biotin Diacid. This method is preferred due to its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions: Biotin Diacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biotin Diacid has a wide range of applications in scientific research:

Mechanism of Action

Biotin Diacid exerts its effects by serving as a coenzyme for carboxylase enzymes. It facilitates the transfer of carboxyl groups in metabolic reactions, thereby playing a crucial role in gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The molecular targets of Biotin Diacid include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase . These enzymes are involved in key metabolic pathways that regulate energy production and biosynthesis of essential biomolecules .

Comparison with Similar Compounds

Uniqueness of Biotin Diacid: Biotin Diacid is unique due to its dual functionality, combining the properties of biotin and lysine. This allows it to participate in a broader range of biochemical reactions and enhances its utility in biotinylation and labeling techniques .

Properties

IUPAC Name

2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJBVGZSIAZDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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